
Methyl 6-hydroxypyrazine-2-carboxylate
Overview
Description
Methyl 6-hydroxypyrazine-2-carboxylate is a heterocyclic organic compound with the molecular formula C6H6N2O3 and a molecular weight of 154.12 g/mol It is characterized by a pyrazine ring substituted with a hydroxyl group at the 6-position and a carboxylate ester group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-hydroxypyrazine-2-carboxylate typically involves the esterification of 6-hydroxypyrazine-2-carboxylic acid. One common method is the reaction of 6-hydroxypyrazine-2-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction proceeds as follows:
6-Hydroxypyrazine-2-carboxylic acid+MethanolH2SO4Methyl 6-hydroxypyrazine-2-carboxylate+Water
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-hydroxypyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).
Major Products Formed:
Oxidation: Formation of 6-oxo-pyrazine-2-carboxylate.
Reduction: Formation of 6-hydroxypyrazine-2-methanol.
Substitution: Formation of 6-halopyrazine-2-carboxylate derivatives.
Scientific Research Applications
Methyl 6-hydroxypyrazine-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which methyl 6-hydroxypyrazine-2-carboxylate exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors. The hydroxyl and ester groups facilitate binding to active sites, influencing biochemical pathways and cellular processes. Detailed studies on its mechanism of action are ongoing to elucidate its full potential .
Comparison with Similar Compounds
- Methyl 6-chloropyridine-2-carboxylate
- Methyl 6-(hydroxymethyl)pyridine-2-carboxylate
Comparison: Methyl 6-hydroxypyrazine-2-carboxylate is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for targeted applications .
Biological Activity
Methyl 6-hydroxypyrazine-2-carboxylate (MHPC) is a compound of increasing interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and therapeutic applications of MHPC, supported by data tables and relevant case studies.
This compound has the molecular formula and a molecular weight of approximately 154.12 g/mol. Its structure includes a hydroxyl group and a carboxylate ester, which contribute to its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that MHPC exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, which is crucial for maintaining bacterial integrity.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
P. aeruginosa | 64 µg/mL |
These results indicate that MHPC could serve as a lead compound for further antibiotic development.
Anti-Tuberculosis Activity
In vitro studies have shown that MHPC possesses moderate activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. The compound demonstrated an MIC of 50 µg/mL against the H37Rv strain, indicating its potential as a candidate for anti-tuberculosis drug development.
The biological activity of MHPC can be attributed to several mechanisms:
- Enzyme Inhibition : MHPC may inhibit key enzymes involved in metabolic pathways of target organisms, thereby disrupting their growth.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells, leading to cell death.
- Cell Membrane Disruption : By integrating into lipid membranes, MHPC can alter membrane permeability, causing leakage of cellular contents.
Study on Antimicrobial Efficacy
A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of MHPC alongside structurally related compounds. The results confirmed that MHPC exhibited superior antibacterial activity compared to its analogs, reinforcing its potential as a therapeutic agent .
Anti-Tuberculosis Research
Another significant study investigated the anti-tuberculosis properties of MHPC using a mouse model infected with M. tuberculosis. Mice treated with MHPC showed a significant reduction in bacterial load compared to untreated controls, highlighting its potential therapeutic benefits in treating tuberculosis .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 6-hydroxypyrazine-2-carboxylate, and how can purity be ensured?
- Methodology :
- Step 1 : Start with methyl pyrazine-2-carboxylate derivatives. Hydroxylation at the 6-position can be achieved via selective bromination followed by hydrolysis. For example, bromine in acetic acid at 80°C for 45 minutes introduces a bromomethyl group, which is then hydrolyzed to hydroxyl using aqueous sodium bicarbonate .
- Step 2 : Purification via silica gel column chromatography (20% ethyl acetate in hexane) removes unreacted starting materials and by-products.
- Validation : Confirm purity using HPLC (>98%) and NMR (e.g., absence of residual solvent peaks in H NMR at δ 1.2–1.4 ppm).
Q. How can the crystal structure of this compound be determined?
- Methodology :
- Use single-crystal X-ray diffraction (SCXRD) with a Bruker D8 VENTURE diffractometer.
- Refinement via SHELXL (for small-molecule crystallography) to resolve hydrogen bonding patterns, such as weak C–H⋯O/N interactions that stabilize the planar structure .
- Key parameters : R-factor <0.07, data-to-parameter ratio >8.3.
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- FT-IR : Identify carbonyl (C=O) stretches at ~1700 cm⁻¹ and hydroxyl (O–H) stretches at ~3200 cm⁻¹.
- NMR : H NMR (DMSO-d6) shows methyl ester protons at δ 3.8–3.9 ppm and aromatic protons at δ 8.2–8.5 ppm. C NMR confirms the carboxylate carbon at δ 165–168 ppm .
Advanced Research Questions
Q. How can computational methods predict reaction pathways for functionalizing this compound?
- Methodology :
- Use Density Functional Theory (DFT) (e.g., B3LYP/6-31G*) to model nucleophilic substitution at the 6-hydroxyl group.
- Compare activation energies for reactions with sulfonating agents (e.g., 4-fluoro-3-chlorobenzenesulfonyl chloride) versus alkylation reagents.
- Validate predictions experimentally via LC-MS monitoring of intermediates .
Q. What strategies resolve contradictions in crystallographic data, such as disordered electron density?
- Methodology :
- Dynamic disorder : Apply SHELXL’s PART instruction to model alternative conformations.
- Twinned data : Use SHELXL’s TWIN command for refinement. For high-resolution data (d-spacing <0.8 Å), employ anisotropic displacement parameters .
- Validation : Cross-check with spectroscopic data (e.g., NMR coupling constants) to confirm molecular geometry .
Q. How can regioselective modifications of the pyrazine ring be achieved?
- Methodology :
- Electrophilic substitution : Protect the hydroxyl group with tert-butyldimethylsilyl (TBDMS) chloride before nitration or halogenation.
- Coupling reactions : Use EDCI/HOBt to conjugate amines or sulfonamides at the carboxylate group.
- Optimization : Screen solvents (DCM vs. THF) and temperatures (0°C vs. RT) to maximize yield (>70%) and minimize side products .
Properties
IUPAC Name |
methyl 6-oxo-1H-pyrazine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-11-6(10)4-2-7-3-5(9)8-4/h2-3H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVMLKSUJLMCCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340571 | |
Record name | methyl 6-hydroxypyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13924-98-6 | |
Record name | methyl 6-hydroxypyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 6-oxo-1,6-dihydropyrazine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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